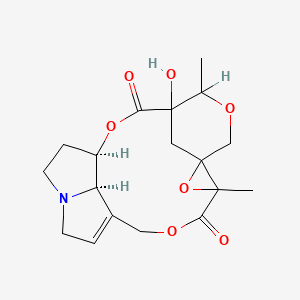

Adonifoline

Description

Classification within Pyrrolizidine (B1209537) Alkaloids (PAs)

Pyrrolizidine alkaloids are broadly classified based on the structure of their necine base and the presence or absence of a double bond between positions 1 and 2 of the necine base. uva.es Adonifoline is identified as a retronecine (B1221780) esters-type PA (RET-PA). jst.go.jp The necine base of PAs contains a pyrrolizidine ring system, typically with a hydroxymethyl substituent at position 1 and a hydroxyl group at position 7. uva.es this compound possesses an unsaturated C1,2-bond, which is a structural feature associated with the toxicity of many PAs. uva.esresearchgate.net PAs with a cyclic diester moiety are considered potentially more toxic due to their increased potency in forming DNA crosslinks. uva.es

Botanical Sources and Geographic Distribution of this compound-Containing Species

This compound has been specifically identified as a constituent of plants belonging to the genus Senecio. jst.go.jpresearchgate.net Notably, Senecio scandens is highlighted as a primary source of this compound. jst.go.jpresearchgate.net Senecio scandens, known as "Qianliguang" in traditional Chinese medicine, is a well-known Chinese herb. jst.go.jpresearchgate.net Plants of the genus Senecio are part of the Asteraceae (Compositae) family, which is one of the major plant families known to contain pyrrolizidine alkaloids. uva.esjst.go.jpmdpi.com Senecio species have a worldwide distribution. jst.go.jp

The concentration of pyrrolizidine alkaloids, including this compound, in plant matrices can vary significantly. This variability is influenced by a multitude of factors. Key factors include the specific plant species and even the variety (genotype/chemotype). uva.ese-lactancia.org The plant organ harvested also plays a role, with PAs commonly accumulating in seeds and flowering parts, and in lower concentrations in leaves, stems, and roots. uva.esresearchgate.net Environmental and climatic conditions during plant growth can affect PA content. uva.ese-lactancia.org The plant's developmental stage at the time of harvesting is another important factor. uva.es Furthermore, post-harvest handling, such as drying and storage methods, can influence the final alkaloid content. uva.ese-lactancia.orgnih.gov Geographic location has also been shown to impact this compound content within the same species, as demonstrated by varying levels in Senecio scandens from different provinces in China. researchgate.net Stress phenomena affecting plant development, such as damage from herbivores, insects, or microorganisms, can trigger the synthesis of PAs as a defense mechanism, thus influencing their concentration. uva.es Extraction procedures and analytical techniques used for quantification can also lead to observed differences in reported PA content. nih.govresearchgate.net

Here is a summary of factors influencing this compound content:

| Factor | Influence on this compound Content |

| Botanical Origin | Species and variety (genotype/chemotype) are primary determinants. uva.ese-lactancia.org |

| Plant Organ | Higher concentrations often found in seeds and flowering parts; lower in leaves, stems, roots. uva.esresearchgate.net |

| Environmental/Climatic | Conditions during growth can cause fluctuations. uva.ese-lactancia.org |

| Plant Stage | Developmental stage at harvest impacts content. uva.es |

| Geographic Location | Content can vary significantly between different regions for the same species. researchgate.net |

| Stress (Herbivory, etc.) | Can trigger increased PA synthesis as a defense mechanism. uva.es |

| Harvest and Storage | Methods can affect the final alkaloid concentration. uva.ese-lactancia.org |

| Extraction/Analysis | Methodologies can influence measured content. nih.govresearchgate.net |

Detailed research findings illustrate the variability. For instance, this compound content in Senecio scandens from Wuhu, China, was reported as 9.83 µg/g, while from Bozhou, China, it was 32.99 µg/g. researchgate.net The time of collection also matters; Senecio scandens collected in March from Guizhou province had 47 µg/g of this compound, whereas samples collected in December from the same province contained only 7 µg/g. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFCWPLRKBPJD-AQYQBICXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for Adonifoline

Extraction Techniques from Diverse Plant Matrices

Extracting adonifoline from plant matrices is the initial step in the isolation process. Various methods have been employed, often involving the use of solvents to solubilize the alkaloids from the plant material.

Traditional solid-liquid extraction methods, such as maceration and percolation, are commonly used for extracting active plant components. dergipark.org.tr These techniques involve soaking the plant material in a solvent or allowing the solvent to flow through the material to dissolve the target compounds. dergipark.org.trnih.gov Soxhlet extraction is another method that has been used, where the solvent is continuously cycled through the plant material. researchgate.netscielo.br

For the extraction of pyrrolizidine (B1209537) alkaloids (PAs), including this compound, from plants like Senecio scandens, acidic solvents are often preferred. researchgate.netnih.govmdpi.com Dilute aqueous acids, such as 0.2% or 1% hydrochloric acid or 0.05-1 mol/L sulfuric acid, have shown good extraction yields. researchgate.netnih.govsci-hub.se Methanol, either alone or mixed with chloroform (B151607), has also been used for extracting PA free bases. researchgate.net However, the use of chlorinated solvents like chloroform is becoming less favored due to environmental concerns and the potential for undesirable reactions. researchgate.net

Modern techniques like ultrasound-assisted extraction (UAE) are also being explored for their efficiency, shorter processing time, and reduced solvent consumption. scielo.brijpsonline.com UAE can enhance the diffusion of solutes from the solid matrix into the solvent. ijpsonline.com

Optimization of Extraction Efficiency

Optimizing extraction efficiency is crucial to maximize the yield of this compound from the plant material. Several factors influence the efficiency of extraction, including the type of solvent, solvent concentration, solvent-to-solid ratio, extraction time, temperature, and particle size of the plant material. nih.govmdpi.comcigrjournal.orgresearchgate.net

Studies on the extraction of pyrrolizidine alkaloids, including this compound, have indicated that using acidic solvents at increased temperatures for short periods, preferably at high pressures, can lead to better yields. nih.govmdpi.com For this compound specifically, the extraction time appears to be a significant factor, followed by solvent concentration and volume. nih.govmdpi.com Achieving the best results has been associated with applying low concentrations of hydrochloric acid for a longer duration, such as 40 minutes. nih.govmdpi.com

The choice of solvent and extraction conditions can significantly impact not only the total yield of PAs but also the relative proportions of different alkaloids extracted. researchgate.netnih.gov For instance, hot water infusions and decoctions tend to yield high amounts of all PAs, while alcoholic tinctures may contain increased contents of free bases. mdpi.com

Response surface methodology (RSM) and Artificial Neural Networks (ANN) are advanced statistical and computational techniques that can be used to optimize extraction parameters by investigating the effects of multiple variables simultaneously. cigrjournal.orgresearchgate.net

Considerations for Different Plant Parts (e.g., roots, stems, leaves, flowers)

Different plant parts also have varying physical properties and chemical compositions, which can necessitate adjustments in the extraction method. For example, seeds or dried plant parts are typically ground, while frozen parts might be crushed in liquid nitrogen. d-nb.info The presence of other metabolites like carbohydrates, proteins, or tannins in different plant parts can also affect the extraction of target compounds. d-nb.info

Chromatographic Separation Strategies for Isolation

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Various chromatographic methods are employed in natural product isolation, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.govhilarispublisher.com

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a widely used technique for isolating and purifying significant quantities of a target compound from a sample. core.ac.ukteledynelabs.comspringernature.comnih.gov It operates on the same principles as analytical HPLC but on a larger scale, with the primary goal of obtaining a sufficient amount of the purified substance for further use. teledynelabs.comymc.co.jp

In the context of this compound isolation, preparative HPLC is a crucial step after initial extraction and potentially other preliminary purification steps. core.ac.uk The separation is achieved by pumping the sample through a column packed with a stationary phase under high pressure. hilarispublisher.com Reversed-phase preparative HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a robust and widely used mode for purifying natural products. springernature.com

For the analysis and potentially preparative separation of this compound, C18 columns have been utilized as the stationary phase. researchgate.netsci-hub.senih.govwestminster.ac.uk Mobile phases typically consist of mixtures of solvents like acetonitrile (B52724) and aqueous solutions, often acidified with formic acid. researchgate.netsci-hub.senih.govwestminster.ac.uk

Other Chromatographic Approaches (e.g., Flash Chromatography)

Besides preparative HPLC, other chromatographic methods can be employed in the isolation and purification of this compound. Column chromatography, using stationary phases like silica (B1680970) gel, is a common technique for preliminary purification and fractionation of crude extracts before employing more advanced methods like HPLC. nih.govhilarispublisher.com

Flash chromatography is a rapid form of column chromatography often used for preparative separations with moderate resolution. rochester.edu It typically utilizes silica gel as the stationary phase and involves eluting compounds with a suitable solvent system under positive pressure. rochester.edu Solvent systems like mixtures of hexanes and ethyl acetate (B1210297), or methylene (B1212753) chloride and methanol, can be used depending on the polarity of the compounds being separated. rochester.edu For basic compounds like alkaloids, adding a small amount of a base such as triethylamine (B128534) or pyridine (B92270) to the solvent system can be beneficial. rochester.edu

Gel column chromatography, which separates compounds based on their size, can also be used in the purification process, often after initial purification steps like anion exchange chromatography. nih.gov

Purity Assessment and Advanced Characterization Methods of Isolated this compound

Once this compound has been isolated, assessing its purity and characterizing its structure are critical steps. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC), particularly coupled with sensitive detectors like mass spectrometry (MS), is a primary method for assessing the purity of isolated this compound and quantifying its presence. researchgate.netsci-hub.senih.govwestminster.ac.ukplos.orgresearchgate.netpcom.edu HPLC-UV and HPLC-MS/MS have been applied to screen for and quantify this compound in plant extracts. researchgate.netnih.govwestminster.ac.ukplos.org HPLC-MS offers superior sensitivity and specificity for both separation and detection compared to traditional methods like UV detection alone. pcom.edu

Mass spectrometry (MS), including LC-MS and LC-MS/MS, is invaluable for identifying and characterizing this compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns. researchgate.netsci-hub.senih.govresearchgate.netpcom.edu Specific fragmentation ions can be used to identify different types of pyrrolizidine alkaloids. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) is a powerful technique for determining the detailed structure of isolated this compound by providing information about the arrangement of atoms within the molecule. mdpi.compcom.edu Infrared (IR) spectroscopy can also be used to obtain information about the functional groups present in the compound. sci-hub.sepcom.edu

Other methods for assessing chemical purity include physical comparison with a pure standard, determination of boiling and melting points, and colorimetric methods. moravek.com However, analytical testing methods like chromatography and spectroscopy are generally more accurate and preferred for determining the presence and quantity of impurities. moravek.com

The purity of isolated this compound is essential for accurate characterization and any subsequent studies. moravek.com Methods like HPLC-MS/MS have demonstrated high sensitivity and selectivity for the quantitation of this compound. researchgate.net

Here is a table summarizing some of the extraction parameters and their reported effects on pyrrolizidine alkaloid extraction, which can be relevant to this compound:

| Parameter | Variation Tested | Effect on Yield (General PA Extraction) | Reference(s) |

| Solvent Type | Organic, Aqueous, Acidic, Basic, Mixtures | Varies; Acidic solvents often preferred for PAs. Methanol/water (1:1) with citric acid showed good yields. | nih.govmdpi.com |

| Solvent Concentration | Varied | For this compound, low concentrations of HCl for a longer time were effective. | nih.govmdpi.com |

| Solvent-to-Solid Ratio | Varied | Low ratios (e.g., 1g/60mL, 1g/100mL) can result in higher yields. | mdpi.com |

| Extraction Time | Varied | Significant factor for this compound; longer times with low acid concentration can be beneficial. | nih.govmdpi.com |

| Temperature | Room temperature, Increased | Increased temperature for short times can result in increased yields. | nih.govmdpi.com |

| Pressure | High pressure | Can promote efficient extraction. | nih.gov |

| Extraction Technique | Maceration, Percolation, Soxhlet, Sonication | Varies in efficiency and suitability depending on plant material and target compound. | researchgate.netdergipark.org.trnih.govscielo.br |

Biosynthesis and Biogenetic Pathways of Adonifoline

Elucidation of Precursor Incorporation into the Pyrrolizidine (B1209537) Core

Radiolabeled feeding experiments have been crucial in identifying the primary precursors that contribute to the pyrrolizidine ring structure, the core of the necine base. nih.govrsc.org

Role of Ornithine in Necine Moiety Synthesis

Studies using 14C-labelled precursors in plants that produce pyrrolizidine alkaloids, such as Crotalaria spectabilis and Senecio species, have demonstrated that ornithine is efficiently incorporated into the necine base, specifically into the retronecine (B1221780) portion. nih.govresearchgate.netrsc.orggla.ac.uk These experiments indicate that two molecules of ornithine are utilized in the synthesis of the pyrrolizidine ring. rsc.org The incorporation pattern suggests that ornithine contributes significantly to the carbon skeleton of the necine base. nih.govrsc.org Putrescine, a decarboxylation product of ornithine, is also a highly efficient precursor for the pyrrolizidine ring. researchgate.netrsc.org Research using 13C-labelled putrescines in Senecio isatideus confirmed that two molecules of putrescine are incorporated into each molecule of retronecine. researchgate.net

Contribution of Acetate (B1210297) and Propionate (B1217596) to Necic Acids

While the necine bases are derived from a common pathway involving ornithine or putrescine, the necic acids exhibit greater structural diversity and are formed through distinct routes. nih.gov Studies involving the feeding of 14C-labelled acetate and propionate to plants producing monocrotaline (B1676716) have shown their incorporation into the monocrotalic acid portion of the molecule. researchgate.net This indicates that acetate and propionate serve as precursors for the necic acid components of certain pyrrolizidine alkaloids. researchgate.netamazon.co.ukd-nb.info Other necic acids, such as senecic acid, are primarily formed from amino acids like isoleucine and threonine. encyclopedia.pubmdpi.commdpi.com

Enzymatic Mechanisms Underlying Alkaloid Formation

The biosynthesis of pyrrolizidine alkaloids involves a series of enzymatic reactions that convert the precursors into the final alkaloid structures.

Identification of Key Biosynthetic Enzymes (e.g., Homospermidine Synthase)

One of the key enzymes identified in the pyrrolizidine alkaloid biosynthetic pathway is homospermidine synthase (HSS). mdpi.comoup.compnas.orgnih.govqmul.ac.ukuni-kiel.de HSS catalyzes the first pathway-specific step, which is the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, resulting in the formation of homospermidine. nih.govqmul.ac.ukuni-kiel.de Homospermidine is a crucial intermediate that is subsequently incorporated into the necine base. oup.comnih.gov Research has shown that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism, through gene duplication events that occurred independently in different plant families. mdpi.comoup.compnas.orguni-kiel.de This highlights an evolutionary recruitment of a primary metabolic enzyme for the production of specialized secondary metabolites. pnas.org

N-oxidation as a Biosynthetic and Transport Mechanism

N-oxidation plays a significant role in the biosynthesis and transport of pyrrolizidine alkaloids in plants. researchgate.netencyclopedia.pubmdpi.comnih.govuvic.ca Pyrrolizidine alkaloids are often stored and transported within the plant in their N-oxidized form (PANO). encyclopedia.pubmdpi.commdpi.comnih.govuvic.ca This conversion to the more polar N-oxides is considered a detoxification mechanism within the plant and facilitates long-distance transport, primarily via the phloem. encyclopedia.pubmdpi.comnih.gov Studies using radiolabeled alkaloids have shown that N-oxidation occurs rapidly in plants. nih.gov The N-oxides are highly water-soluble, which aids in their translocation and accumulation in specific plant tissues, such as inflorescences. encyclopedia.pubmdpi.comnih.gov

Subcellular Localization of Biosynthetic Processes within Plants

Research into the subcellular localization of pyrrolizidine alkaloid biosynthesis has revealed that the process is not uniformly distributed throughout the plant. The roots are generally considered the primary site of pyrrolizidine alkaloid biosynthesis in many plant species. encyclopedia.pubmdpi.commdpi.comnih.govuvic.caoup.com Studies using root cultures and detached shoots have provided evidence supporting the roots as the main site of synthesis. nih.gov

However, recent studies have also identified secondary sites of biosynthesis in specific aerial plant parts, such as young leaves, particularly during certain developmental stages like inflorescence development. encyclopedia.pubmdpi.comuni-kiel.deoup.comfrontiersin.org For instance, in Symphytum officinale, HSS expression and the complete PA biosynthetic route have been detected in bundle sheath cells of specific leaves, in addition to the root endodermis. uni-kiel.deoup.com The localization of HSS in cells adjacent to vascular tissue in various species suggests a close link between biosynthesis and transport. oup.com The spatial and temporal expression of HSS can be highly variable among different PA-producing species. oup.comfrontiersin.org

Here is a table summarizing some of the key precursors and enzymes involved in pyrrolizidine alkaloid biosynthesis:

| Precursor/Enzyme | Role in Biosynthesis | Relevant Section |

|---|---|---|

| Ornithine | Precursor for the necine base (pyrrolizidine core). | 3.1.1 |

| Putrescine | Direct precursor for the necine base. | 3.1.1 |

| Acetate | Precursor for certain necic acids. | 3.1.2 |

| Propionate | Precursor for certain necic acids. | 3.1.2 |

| Isoleucine | Precursor for certain necic acids (e.g., senecic acid). | 3.1.2 |

| Threonine | Precursor for certain necic acids. | 3.1.2 |

| Homospermidine Synthase | Catalyzes the first pathway-specific step, forming homospermidine. | 3.2.1 |

| Enzymes involved in N-oxidation | Convert PAs to their N-oxide forms. | 3.3.2 |

Intraspecific and Interspecific Variation in Biosynthetic Profiles

Significant variation in pyrrolizidine alkaloid profiles, including the presence and concentration of adonifoline, has been observed both within (intraspecific) and between (interspecific) plant species. proplanta.deresearchgate.net This variation is a well-documented phenomenon for pyrrolizidine alkaloids in various Senecio species. proplanta.de

Interspecific variation is evident in the distribution of this compound across different Senecio species. This compound has been specifically identified in Senecio scandens, and its presence can differentiate this species from others within the genus. pcom.edupcom.edu While Senecio scandens contains this compound, other Senecio species may contain different primary PAs, such as senecionine (B1681732), which is more commonly found across a wider range of Senecio plants. pcom.edunih.gov Studies analyzing the PA composition of various Senecio species have revealed species-specific differences in both the concentration and composition of these alkaloids. researchgate.net For example, research on 24 Senecio species of section Jacobaea detected a total of 24 PAs, with this compound being noted as a relatively rare PA within this section, although assumed to occur in S. dolichodoryius. proplanta.de The observed interspecific variation in PA profiles is not solely explained by the gain or loss of PA-specific genes but may also involve the transient regulation of gene expression for pathway enzymes. proplanta.de

Intraspecific variation in this compound content has also been reported, particularly within Senecio scandens. Research indicates that the concentration of this compound in Senecio scandens can vary depending on the geographical origin of the plant. pcom.eduresearchgate.net For instance, studies have shown notable differences in this compound content in Senecio scandens samples collected from different provinces or even different locations within the same province in China. researchgate.net

| Location (China) | This compound Content (µg/g) | Source |

| Wuhu (Anhui) | 9.83 | researchgate.net |

| Bozhou (Anhui) | 32.99 | researchgate.net |

| Guizhou (March) | 47 | researchgate.net |

| Guizhou (December) | 7 | researchgate.net |

Note: Data compiled from research findings on Senecio scandens.

Furthermore, variation in this compound content can occur within different parts of the same plant. Studies quantifying this compound in various parts of Senecio scandens, including flowers, leaves, thick stems, slim stems, and roots, have demonstrated differential distribution of the alkaloid within the plant structure. researchgate.net The time of plant collection has also been shown to influence PA content, with variations observed in this compound levels in Senecio scandens collected during different months. researchgate.net

This intraspecific variation in PA profiles, including this compound concentration, can be influenced by environmental conditions and potentially reflects adaptations or phenotypic plasticity within a species. researchgate.netuni-bonn.de The observed chemical diversity within and between species is considered a strategy for plants to cope with environmental stresses, such as herbivory. researchgate.net

Chemical Synthesis and Structural Modification of Adonifoline

Synthetic Strategies for Adonifoline and its Core Structure (e.g., Retronecine)

The total synthesis of macrocyclic pyrrolizidine (B1209537) alkaloids like this compound hinges on the successful construction of two key components: the necine base and the necic acid, followed by their strategic coupling. The core of this compound is the bicyclic amino alcohol, retronecine (B1221780).

Stereoselective and Enantioselective Synthesis

The synthesis of chiral molecules in an enantiomerically pure form is a primary objective in modern organic chemistry, often accomplished through stereoselective synthesis. nih.gov This type of synthesis involves a chemical reaction or sequence that preferentially produces one stereoisomer over others. iupac.org For pyrrolizidine alkaloids, achieving the correct stereochemistry of the necine base is paramount.

Numerous enantioselective strategies have been developed to produce (+)-retronecine. These approaches often start from the "chiral pool," utilizing readily available, enantiomerically pure natural products. For example, (+)-retronecine has been synthesized from D-Glucose. unigoa.ac.in Other methods include the use of chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric reactions to control the stereochemical outcome. nih.gov An asymmetric approach to (+)-retronecine has been achieved from a common lactam intermediate, which itself was synthesized via a highly selective [2+2]-cycloaddition using a chiral enol ether. nih.gov The Geissman–Waiss lactone is another key building block that has been instrumental in accessing various necine alkaloids, including retronecine. nih.gov Efficient enantioselective approaches to this lactone have been a focus of considerable research effort. nih.gov

Table 1: Selected Enantioselective Synthetic Approaches to Retronecine and Related Structures

| Starting Material/Precursor | Key Synthetic Strategy | Target Structure | Reference |

|---|---|---|---|

| D-Glucose | Chiral Pool Synthesis | Retronecine | unigoa.ac.in |

| Chiral enol ether | Asymmetric [2+2]-cycloaddition, Beckmann ring expansion | (+)-Retronecine | nih.gov |

| meso-cyclohexadiene epoxide | Asymmetric epoxide ring opening, oxidative lactonization/lactamization | (−)-Geissman–Waiss lactone (precursor to necine alkaloids) | nih.gov |

| (R)-(+)-pulegone | Conversion to necic acid component, tin-mediated regioselective acylation | (+)-Yamataimine (a retronecine-type alkaloid) | oup.com |

Challenges in Total Synthesis

The total synthesis of complex natural products like this compound is a formidable task fraught with challenges. cri.or.th These challenges include the disconnection and execution of numerous chemical reactions, requiring ingenious insights into chemical reactivity. cri.or.th For macrocyclic pyrrolizidine alkaloids, a significant hurdle is the final macrolactonization step, which involves the regioselective coupling of the necine diol (retronecine) with a dicarboxylic acid (necic acid) to form the characteristic large ester ring. oup.com

Key challenges include:

Stereochemical Control: Establishing the multiple stereogenic centers within the retronecine core and the necic acid portion with the correct absolute and relative configurations is a primary difficulty. cri.or.th

Regioselectivity: Retronecine possesses two hydroxyl groups at the C-7 and C-9 positions. Differentiating between these two groups to achieve selective esterification at the desired position is a critical challenge. oup.com Tin-mediated regioselective acylation has been employed to successfully couple retronecine with a necic acid component, favoring the formation of the desired monoester. oup.com

Macrolactonization Efficiency: The ring-closing step to form the large macrocycle often suffers from low yields due to competing side reactions, such as intermolecular dimerization. oup.com

Structural Elucidation: For many complex natural products, determining the exact three-dimensional structure can be a challenge in itself, often requiring a combination of spectroscopic analysis, theoretical calculations, and confirmation through total synthesis. scitechdaily.com

Derivatization and Semi-synthetic Approaches to Analogues

Derivatization, the process of transforming a chemical compound into a product of similar structure (a derivative), is a vital tool. sigmaaldrich.cn For this compound, this allows for the creation of analogues with potentially altered biological properties and the generation of probes for analytical studies.

Modification of Ester Linkages

The ester linkages in this compound are prime targets for chemical modification. These bonds can be cleaved via hydrolysis and new ester groups can be introduced using various derivatization techniques. The primary methods for creating ester derivatives fall under the category of alkylation. researchgate.netgcms.cz

Esterification: This reaction involves combining a carboxylic acid with an alcohol. gcms.cz In the context of modifying this compound, the necic acid component could be altered, or the retronecine core could be esterified with novel acids. Reagents such as dimethylformamide dialkyl acetals can be used to esterify acids. gcms.cz

Transesterification: This process displaces the alcohol portion of an ester with another alcohol, typically in the presence of an acid or base catalyst. gcms.cz This could be used to swap the necic acid moiety of this compound with a different diacid.

Acylation: This reaction introduces an acyl group to a molecule. Compounds with active hydrogens, like the hydroxyl groups on retronecine, can be converted into esters through acylation. researchgate.net

These modifications can significantly alter the polarity and steric properties of the molecule, which can influence its biological activity and interactions with target proteins.

Introduction of N-Oxide Moieties

The tertiary nitrogen atom within the retronecine core of this compound is susceptible to oxidation, forming an N-oxide. Pyrrolizidine alkaloid N-oxides are known metabolites of the parent compounds. researchgate.net The introduction of an N-oxide moiety can be achieved synthetically through various oxidation methods.

A common and effective method for preparing N-oxides is the oxidation of the corresponding amine with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). d-nb.infogoogle.com The synthesis of azelastine-N-oxides, for instance, was achieved by reacting the free base with hydrogen peroxide, yielding a mixture of diastereomeric N-oxides that could be separated chromatographically. d-nb.info Similarly, various pyridine-N-oxides have been synthesized using m-CPBA in dichloromethane. google.com The formation of an N-oxide significantly increases the polarity of the molecule and can alter its biological profile. Indeed, retronecine-N-oxides have been identified as metabolites of this compound in vivo. researchgate.net

Advanced Analytical Characterization and Quantification of Adonifoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods play a vital role in determining the structural features of Adonifoline, providing insights into its molecular weight, fragmentation patterns, and stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for the characterization of this compound and its metabolites. Techniques such as liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MSn) and liquid chromatography/electrospray ionization high-resolution mass spectrometry (LC/ESI-HRMS) have been employed to identify this compound metabolites and investigate its in vivo metabolic pathways. researchgate.netnih.gov High-resolution mass spectrometry is particularly valuable as it provides accurate mass information, aiding in the identification of unknown pyrrolizidine (B1209537) alkaloids. researchgate.net

The fragmentation patterns observed in mass spectrometry provide critical structural information. researchgate.netacdlabs.com For retronecine-type pyrrolizidine alkaloids, which include this compound, characteristic fragmentation ions observed in positive mode are typically at m/z 120 and m/z 138. researchgate.netresearchgate.netnih.gov These ions are considered characteristic fragments of unsaturated pyrrolizidine alkaloids. researchgate.net Tandem mass spectrometry (MS/MS) has also been successfully applied for the quantitative analysis of this compound. cihe.edu.hkresearchgate.netwestminster.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also used in the structural confirmation of pyrrolizidine alkaloids, including this compound. nih.govsci-hub.se UV detection is a common method used in conjunction with High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov UV-Vis spectroscopy measures the absorbance of light and is applied for quantitative analysis. msu.eduunchainedlabs.comdenovix.com The absorption maxima obtained from UV spectra can assist in selecting the appropriate wavelength for detection during HPLC analysis. sielc.com For instance, adenosine, a different compound, exhibits absorption maxima at 206 nm and 258 nm. sielc.com

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound within complex samples.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is widely employed for both the qualitative and quantitative analysis of this compound in pharmaceutical and plant studies. researchgate.net HPLC-coupled mass spectrometry (LC-MS) is a prevalent technique for the rapid screening and characterization of parent compounds and their metabolites. researchgate.net Specifically, HPLC-MS/MS has been demonstrated to be a sensitive and selective method for the quantitation of this compound. researchgate.netwestminster.ac.uk

Typical HPLC conditions reported for this compound analysis involve the use of a C18 stationary phase column with a mobile phase composed of a mixture of acetonitrile (B52724) and aqueous formic acid. researchgate.netwestminster.ac.uk HPLC-UV has been used for screening purposes. researchgate.net Various detection modes are coupled with HPLC for this compound analysis, including MS, MS/MS, and UV detection. researchgate.netnih.govresearchgate.netnih.govcihe.edu.hkresearchgate.netwestminster.ac.uksci-hub.senih.govuva.es

Quantitative methods using HPLC-MS/MS have been developed and validated for this compound, showing good linearity within specific concentration ranges and demonstrating appropriateness in terms of sensitivity, precision, and reproducibility. researchgate.netwestminster.ac.uk For example, good linearity was observed in the concentration range of 0.12–4.18 µg/mL for this compound using an HPLC-MS/MS method. researchgate.netwestminster.ac.uk The limit of detection (LOD) for this compound using an HPLC-MS/MS method has been reported to be as low as 1.5 nM. researchgate.net Recovery studies have shown good efficiency for this compound. sci-hub.se

An example of quantitative data for this compound in Senecio scandens from different regions and plant parts, determined by HPLC/MS², is available in research findings. researchgate.netwestminster.ac.uk

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is an advanced version of HPLC that offers significant improvements in speed, resolution, and sensitivity. eag.comtsijournals.comhumanjournals.comijfmr.com UPLC utilizes smaller particle sizes (typically less than 2 µm) in its columns and operates at higher pressures compared to conventional HPLC. eag.comtsijournals.comhumanjournals.comijfmr.com This results in increased chromatographic efficiency, faster analysis times, and reduced solvent consumption. eag.comtsijournals.comhumanjournals.comijfmr.com

UPLC-MS has been successfully applied for the quantification of toxic pyrrolizidine alkaloids, including this compound. researchgate.net Ultra-high performance liquid chromatography coupled with high resolution mass spectrometry has been described as a selective and sensitive method for the analysis of pyrrolizidine alkaloids in plants, providing enhanced resolving power and sensitivity while decreasing analytical runtime. researchgate.net

Key Analytical Data for this compound

| Technique | Parameter | Observation/Finding | Source(s) |

| Mass Spectrometry | Characteristic Fragment Ions (Positive Mode) | m/z 120, m/z 138 (for retronecine-type PAs) | researchgate.netresearchgate.netnih.gov |

| Molecular Weight | 365.4 g/mol | nih.gov | |

| HPLC-MS/MS | Linearity Range | 0.12–4.18 µg/mL | researchgate.netwestminster.ac.uk |

| Limit of Detection (LOD) | 1.5 nM | researchgate.net | |

| Stationary Phase | C18 column | researchgate.netwestminster.ac.uk | |

| Mobile Phase | Acetonitrile and aqueous formic acid | researchgate.netwestminster.ac.uk | |

| UV-Vis | Detection Wavelengths | Selection based on absorption maxima (specific this compound maxima not detailed) | sielc.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a separation technique suitable for volatile and semi-volatile compounds. For compounds like this compound that may not be sufficiently volatile or thermally stable for direct GC analysis, chemical derivatization is employed to convert them into more volatile derivatives. alwsci.comresearchgate.netgcms.cz Derivatization can also improve chromatographic behavior by reducing interactions with the stationary phase and enhance detector response. researchgate.netgcms.cz

Functional groups with active hydrogens, such as hydroxyl (-OH) and amine (-NH) groups present in this compound, can affect its volatility and interaction with GC columns due to intermolecular hydrogen bonding. researchgate.net Derivatization replaces these active hydrogens with nonpolar moieties, increasing volatility and thermal stability. Common derivatization strategies include silylation, acylation, and alkylation. gcms.cz Silylation, for instance, involves replacing active hydrogens with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). gcms.cz While TMS derivatives are common, they can be moisture-sensitive. More stable derivatives, like tert-butyldimethylsilyl (TBDMS) derivatives formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used, although their higher molecular weight might lead to longer elution times.

GC analysis of this compound derivatives typically involves capillary columns with specific stationary phases. Studies have reported using capillary columns with active phases like DB-1 and OV-1 for the analysis of pyrrolizidine alkaloids, including this compound. nist.gov These methods often involve temperature programming to achieve optimal separation. nist.gov

Interfacing Chromatography with Mass Spectrometry

Interfacing chromatographic techniques with mass spectrometry provides a powerful approach for the separation, identification, and quantification of complex samples. Mass spectrometry offers high sensitivity and selectivity by detecting compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. eag.com The combination of chromatographic separation and MS detection is particularly valuable for analyzing compounds like this compound in complex biological or plant matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of this compound due to its high sensitivity, selectivity, and specificity. researchgate.neteag.comwestminster.ac.uknih.govresolian.com LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.com

In LC-MS/MS, the sample is first separated by LC, and the eluting compounds are then introduced into a mass spectrometer. eag.com Tandem MS (MS/MS) involves the fragmentation of selected precursor ions and the detection of the resulting product ions. eag.com This fragmentation pattern is highly specific to the compound of interest, providing a high degree of selectivity and reducing interference from co-eluting matrix components. eag.comresolian.com

LC-MS/MS methods for this compound typically utilize reversed-phase C18 columns as the stationary phase and mobile phases consisting of mixtures of organic solvents (e.g., acetonitrile) and aqueous solutions, often with acidic modifiers like formic acid to enhance ionization. researchgate.netwestminster.ac.uknih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for pyrrolizidine alkaloids. researchgate.net

Quantitative analysis of this compound using LC-MS/MS has demonstrated good linearity over a defined concentration range. For instance, a method for this compound in Senecio scandens showed good linearity in the concentration range of 0.12-4.18 µg/mL. researchgate.netwestminster.ac.uknih.gov The sensitivity of LC-MS/MS allows for the detection and quantification of this compound at low levels, with reported limits of detection (LOD) as low as 1.5 nM in some applications. researchgate.net

LC-MS/MS is considered highly appropriate for this compound analysis in terms of sensitivity, precision, and reproducibility. researchgate.netwestminster.ac.uknih.gov It has been successfully applied to determine this compound content in various parts of plants from different sources. researchgate.netwestminster.ac.uknih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of ions, which is crucial for confirming the elemental composition of a compound like this compound and identifying metabolites or unknown related compounds. researchgate.netalgimed.combioanalysis-zone.comfrontagelab.com Unlike nominal mass measurements, which are integer values, accurate mass measurements are determined to several decimal places. algimed.combioanalysis-zone.com

Accurate mass measurements allow for the differentiation of compounds with the same nominal mass but different elemental compositions. algimed.combioanalysis-zone.comfrontagelab.com This is particularly valuable in complex matrices where isobaric interferences may exist. algimed.comfrontagelab.com HRMS can be used in conjunction with LC (LC-HRMS) to provide both chromatographic separation and accurate mass information. researchgate.net

Hybrid HRMS instruments, such as quadrupole-time-of-flight (Q-TOF) or Orbitrap mass analyzers, are capable of providing both high resolution and accurate mass measurements, often in combination with tandem MS (MS/MS) capabilities. algimed.com This allows for the confirmation of target compounds and the identification of unknowns based on their accurate mass and fragmentation patterns. algimed.com Accurate mass measurements are essential for determining the molecular formula of an unknown compound and elucidating fragmentation pathways. algimed.com

Sample Preparation Techniques and Optimization for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, particularly when dealing with diverse and complex matrices such as plant extracts or biological samples. invivochem.cnresearchgate.netalgimed.com The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances that could affect chromatographic separation or mass spectrometric detection. thermofisher.comsigmaaldrich.comspecartridge.com Optimization of sample preparation techniques is necessary to achieve adequate recovery, reduce matrix effects, and improve the sensitivity and accuracy of the analysis. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the principle of partitioning analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comphenomenex.cominterchim.com The choice of solvents depends on the polarity of the analyte and the matrix. scioninstruments.comphenomenex.com this compound, being a pyrrolizidine alkaloid, exhibits certain polarity characteristics that influence its partitioning behavior.

In LLE, the sample is mixed with an immiscible solvent, and the analyte distributes itself between the two phases based on its relative solubility. scioninstruments.comphenomenex.com After mixing, the phases are allowed to separate, and the phase containing the analyte is collected. scioninstruments.comphenomenex.com Multiple extraction steps can be performed to improve recovery. interchim.com LLE can be effective for extracting compounds with different volatilities and polarities and is used for sample cleanup and enrichment. scioninstruments.comphenomenex.com However, traditional LLE using separatory funnels can be labor-intensive, require large volumes of solvents, and may lead to emulsion formation, which hinders phase separation. interchim.comchromatographyonline.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that offers advantages over traditional LLE, including reduced solvent consumption and the ability to automate the process. thermofisher.comsigmaaldrich.comspecartridge.comchromatographyonline.com SPE utilizes a solid stationary phase (sorbent) to selectively retain the analyte or remove interfering compounds from a liquid sample. thermofisher.comsigmaaldrich.comspecartridge.com

The SPE process typically involves several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte. thermofisher.comspecartridge.com The selection of the appropriate sorbent and elution solvent is crucial for effective extraction and cleanup. thermofisher.com For the analysis of pyrrolizidine alkaloids like this compound, SPE on strong cation exchange (SCX) phases has been reported for sample cleanup. healthywithhoney.com This suggests that this compound can be retained on a cation exchange sorbent, likely due to the basic nature of the nitrogen atom in its structure, and then eluted using a suitable solvent.

SPE can effectively change the sample matrix to one more compatible with subsequent chromatographic analysis, concentrate analytes for increased sensitivity, remove interferences that cause high background or misleading peaks, and protect the analytical column from contaminants. thermofisher.comsigmaaldrich.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15736564 |

| Acetonitrile | 6344 |

| Formic acid | 302 |

| Methanol | 887 |

| Hexane | 8058 |

| Ethyl acetate (B1210297) | 8857 |

| Sodium chloride | 5234 |

| Magnesium sulfate | 23665720 |

| Water | 962 |

| o-chloranil | 67210 |

| Ehrlich reagent | 6112 |

| Senkirkine | 6435434 |

| Senecionine (B1681732) | 6328149 |

| Retrorsine | 6435436 |

| Monocrotaline (B1676716) | 9680 |

Interactive Data Table: this compound LC-MS/MS Linearity

| Matrix | Concentration Range (µg/mL) | Linearity | Reference |

| Senecio scandens | 0.12 - 4.18 | Good | researchgate.netwestminster.ac.uknih.gov |

Interactive Data Table: GC Column Parameters for Pyrrolizidine Alkaloids (including this compound)

| Column Type | Active Phase | Carrier Gas | Temperature Program (°C) | Notes | Reference |

| Capillary | DB-1 | He | 150 to 300 at 6 K/min | Column length: 30 m; Diameter: 0.32 mm | nist.gov |

| Capillary | OV-1 | H2 | 150 to 300 at 6 K/min | 25 m/0.25 mm/0.5 μm | nist.gov |

Method Validation Parameters: Linearity, Precision, Accuracy, and Limits of Detection/Quantification

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing consistent, reliable, and accurate data. Key parameters evaluated during validation include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). wjarr.comresearchgate.netresearchgate.net These parameters demonstrate the performance characteristics of the analytical procedure within a specified range. researchgate.netglobalresearchonline.net

Linearity

Linearity assesses the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.netglobalresearchonline.net This relationship is typically evaluated by analyzing a series of standard solutions at different concentrations and plotting the instrument response (e.g., peak area in chromatography) against the corresponding analyte concentration. researchgate.netresearchgate.net A linear regression analysis is performed to determine the correlation coefficient, y-intercept, and slope of the calibration curve. researchgate.net

For the quantitative analysis of this compound, an HPLC-MS/MS method developed for its determination in Senecio scandens demonstrated good linearity. wjarr.com The method exhibited a linear relationship between the this compound concentration and the instrument response over a concentration range of 0.12 to 4.18 µg/mL. wjarr.com

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. researchgate.netresearchgate.net It is an expression of the random error and can be assessed at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). wjarr.comresearchgate.net Precision is typically expressed as the variance, standard deviation, or relative standard deviation (RSD) of the measurements. wjarr.comresearchgate.net

While a specific HPLC-MS/MS method for this compound in Senecio scandens was reported to be appropriate in terms of precision, detailed numerical data such as RSD values for repeatability or intermediate precision at different concentration levels were not explicitly provided in the available information. wjarr.com

Accuracy

Accuracy expresses the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value. wjarr.comresearchgate.netresearchgate.net It assesses the systematic errors of the method. researchgate.net Accuracy can be determined by analyzing samples with known concentrations of the analyte, such as certified reference materials or spiked placebo samples, and calculating the percentage recovery. wjarr.comajprd.com

The HPLC-MS/MS method for this compound in Senecio scandens was indicated to be appropriate in terms of sensitivity, precision, and reproducibility, which implies that accuracy was also evaluated as part of the validation. wjarr.com However, specific data on the percentage recovery of this compound using this method was not available in the provided search results.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount or concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. wjarr.comresearchgate.netresearchgate.net The Limit of Quantification (LOQ) is the lowest amount or concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.netajprd.com LOD and LOQ are important parameters, particularly for methods used to quantify impurities or trace levels of analytes. researchgate.netajprd.com

Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. researchgate.netresearchgate.netajprd.com

For the HPLC-MS/MS method developed for this compound quantification, the LOD was reported to be as low as 1.5 nM. wjarr.com The LOQ was not explicitly stated in the available information for this specific method, although it is a critical parameter for quantitative assays. researchgate.netajprd.com

Based on the research findings for the HPLC-MS/MS method applied to this compound in Senecio scandens, the following data points regarding linearity and LOD were reported:

| Parameter | Value |

| Linearity Range | 0.12 - 4.18 µg/mL |

| LOD | 1.5 nM |

This data indicates that the method is sensitive and linear within the specified range for the quantification of this compound. wjarr.com Further detailed validation data on precision and accuracy would provide a more complete picture of the method's performance characteristics.

Metabolic Pathways and Biotransformation Studies of Adonifoline

In vivo Metabolic Disposition in Model Organisms (e.g., rats)

In vivo studies in rats have been instrumental in identifying and characterizing the metabolites of adonifoline. Analysis of bile, urine, and feces from rats administered this compound has revealed the presence of numerous metabolites. westminster.ac.uknih.gov Using techniques such as liquid chromatography/tandem mass spectrometry (LC/ESI-MSn) and high-resolution mass spectrometry (LC/ESI-HRMS), a total of 19 this compound metabolites were identified in rats. westminster.ac.uknih.gov The in vivo metabolism of this compound in rats involves both Phase I and Phase II metabolic processes, leading to the proposal of principal metabolic pathways. westminster.ac.uknih.gov

This compound is absorbed rapidly in rats following both intravenous and oral administration. researchgate.netnih.gov It is also quickly metabolized to pyrrolizidine (B1209537) alkaloid (PA) N-oxides and hydroxylation products of PAs or their N-oxides. researchgate.netnih.gov

Identification of Phase I Metabolites (e.g., N-oxides, hydroxylated products)

Phase I metabolism of this compound primarily involves oxidation reactions, including N-oxidation and hydroxylation. westminster.ac.ukbic.ac.cn Retronecine-N-oxides have been confirmed as metabolites, with their fragmentation patterns matching those of characterized synthetic compounds. westminster.ac.uknih.gov Hydroxylated products of this compound have also been identified. bic.ac.cn These oxidative transformations are crucial steps in the biotransformation of this compound in vivo.

Characterization of Phase II Conjugates (e.g., N-glucuronidation)

This compound undergoes Phase II metabolic processes, including conjugation reactions. westminster.ac.uknih.gov N-glucuronidation has been identified as a metabolic pathway for this compound, as observed with other hepatotoxic pyrrolizidine alkaloids like senecionine (B1681732) and monocrotaline (B1676716). acs.orgresearchgate.netnih.gov This conjugation reaction is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyl transferase (UGT) enzymes. acs.orgnih.gov While N-glucuronidation of senecionine has shown significant species differences, occurring notably in humans, rabbits, cattle, sheep, and pigs, this compound has also been shown to undergo N-glucuronidation in humans and several animal species. acs.orgresearchgate.netnih.govfu-berlin.de

In vitro Metabolic Models for Mechanistic Elucidation (e.g., liver microsomes, cellular systems)

In vitro metabolic models, such as liver microsomes and cellular systems, are valuable tools for elucidating the mechanisms of this compound biotransformation. biosynth.comnuvisan.comnih.gov Studies using rat liver microsomes have been conducted to explore the underlying mechanisms of liver damage associated with this compound. researchgate.net These in vitro systems allow for controlled investigations into the enzymatic reactions involved in this compound metabolism, including oxidation, reduction, hydrolysis, and glucuronidation. bic.ac.cn Liver microsomes, in particular, express key drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT), which are involved in this compound's metabolic fate. nih.govnih.gov In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for predicting a compound's in vivo behavior and identifying metabolites. nuvisan.com

Formation of Reactive Metabolites and Their Adducts with Biomolecules

The metabolism of this compound can lead to the formation of reactive metabolites, which are electrophilic species capable of binding to nucleophilic sites on biomolecules such as DNA and proteins. europeanreview.org This process is considered a key factor in the toxicity of pyrrolizidine alkaloids. europeanreview.org

Dehydropyrrolizidine Alkaloid (DHPA) Formation

A significant pathway in the metabolic activation of certain pyrrolizidine alkaloids, including those related to this compound, involves the formation of dehydropyrrolizidine alkaloids (DHPAs), also known as pyrroles. europeanreview.org This bioactivation occurs primarily in the liver, catalyzed by cytochrome P450 monooxygenases, particularly isoforms of the CYP3A subfamily. europeanreview.orge-lactancia.org The process involves oxidation followed by dehydrogenation of the necine ring, producing a toxic pyrrolic ester with an allylic structure that makes it highly reactive. europeanreview.orge-lactancia.org While the search results specifically mention the formation of pyrrolic metabolites from other PAs and their characteristic fragment ions, the direct formation of DHPA from this compound is implied through its classification as a hepatotoxic pyrrolizidine alkaloid that undergoes metabolic activation. westminster.ac.uknih.goveuropeanreview.org

DNA and Protein Adduct Formation Mechanisms

Reactive metabolites, such as DHPAs formed from the metabolism of this compound and related PAs, can covalently bind to cellular macromolecules like DNA and proteins. invivochem.cnnist.govmedchemexpress.com These pyrrolic metabolites are electrophilic and readily react with nucleophilic substances. The formation of liver tissue-bound pyrroles has been detected in studies related to the toxicity of compounds found in plants containing HPAs. researchgate.net The binding of reactive metabolites to DNA can lead to the formation of DNA adducts, which are considered a mechanism of genotoxicity. invivochem.cnnih.gov Similarly, covalent modification of proteins by reactive metabolites can cause cellular damage and contribute to toxicity. acs.org GSH conjugates are often screened for as surrogate markers for the formation of reactive intermediates that can form protein adducts. acs.org

Here is a summary of some of the identified metabolites and metabolic pathways:

| Metabolite Type | Examples Identified | Metabolic Process |

| Phase I Metabolites | N-oxides (e.g., retronecine-N-oxides), Hydroxylated products | Oxidation (N-oxidation, Hydroxylation) |

| Phase II Conjugates | N-glucuronidation products | Glucuronidation |

| Reactive Metabolites | Dehydropyrrolizidine Alkaloids (Pyrroles) | Oxidation, Dehydrogenation |

| Adducts with Biomolecules | DNA adducts, Protein adducts | Covalent Binding |

Kinetic Aspects of this compound Biotransformation

Studies investigating the biotransformation kinetics of this compound have primarily focused on its metabolic fate in animal models, particularly rats, due to its presence in hepatotoxic pyrrolizidine alkaloid (PA)-containing plants like Senecio scandens. The kinetic behavior of this compound is crucial for understanding its systemic exposure and potential for toxicity, as metabolism can lead to both bioactivation and detoxification products.

In vivo pharmacokinetic studies in rats comparing this compound with other PAs, such as senecionine, have revealed key kinetic characteristics. Following both intravenous and oral administration in rats, this compound is reported to be absorbed rapidly. However, it exhibits lower bioavailability and undergoes quick metabolism researchgate.nete-lactancia.org. This rapid metabolism contributes to the observed pharmacokinetic profile. The principal in vivo metabolism pathways of this compound involve both Phase I and Phase II metabolic processes, leading to the identification of numerous metabolites, including retronecine-N-oxides and hydroxylation products researchgate.netnih.govacs.org.

Comparative studies have also highlighted differences in the kinetics of N-oxidation between different PAs. For instance, the plasma concentration ratio of N-oxide to parent alkaloid for senecionine was found to be significantly larger than that for this compound and this compound N-oxide in rats, suggesting potential differences in the rates of N-oxidation or subsequent processes between these compounds e-lactancia.org.

Available in vivo kinetic data for this compound in rats after intravenous and oral administration provide further insight into its disposition. Parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) have been reported thieme-connect.com. These parameters reflect the interplay between absorption, distribution, metabolism, and excretion kinetics.

The following table summarizes some reported in vivo kinetic parameters for this compound in rats:

| Administration Route | Dose (mg/kg) | Cmax (µg/L) | AUC (µg*h/L) | Half-life (h) | Reference |

| Intravenous | 4.0 | 40.3 | 320.2 | 2.00 | thieme-connect.com |

| Oral | 16 | 1.5 | 364 | 69.3 | thieme-connect.com |

| Oral | 32 | 4.4 | 804.2 | 52.8 | thieme-connect.com |

| Oral | 64 | - | - | - | thieme-connect.com |

Note: The half-life values presented for oral administration appear notably longer than typically expected for rapid metabolism and may reflect complex disposition kinetics or represent a different kinetic phase. Further research may be needed to fully elucidate the terminal elimination half-life.

These kinetic data underscore that this compound is subject to significant metabolic transformation in vivo, influencing its systemic exposure levels and the duration for which the parent compound and its metabolites are present in the system. The rapid metabolism and lower bioavailability observed after oral administration in rats suggest a substantial first-pass effect researchgate.nete-lactancia.org.

Molecular and Cellular Mechanisms of Adonifoline Action

Modulation of Intracellular Signaling Pathways (e.g., Calcium Channel Regulation)

Adonifoline is known to modulate calcium channels in cellular membranes. biosynth.com Its primary mode of action in this regard involves the inhibition or alteration of calcium ion fluxes, which are critical for various cellular processes. biosynth.com Calcium signaling is a fundamental mechanism used by cells to communicate and drive intracellular events, acting as a second messenger in numerous pathways. wikipedia.org The entry of calcium into the cell from the extracellular space or its release from intracellular stores, such as the endoplasmic reticulum, leads to rapid increases in cytoplasmic calcium concentration. wikipedia.org This influx or release can activate various enzymes and proteins, and for longer-term changes like gene transcription, calcium can act through indirect signal transduction pathways, including G protein-coupled receptor pathways. wikipedia.org Voltage-gated calcium channels, which are multiprotein complexes, play a critical role in cellular excitability, synaptic transmission, and the activation of intracellular signaling pathways. nih.gov They are also influenced by signaling inputs from G protein-coupled receptors and their associated second messenger pathways, with the coupling optimized through the formation of receptor-channel complexes. nih.gov this compound's modulation of these channels impacts calcium-dependent pathologies and is relevant to the study of cardiovascular functions and neurological research. biosynth.com

Cellular Homeostasis Perturbations

This compound has been shown to perturb cellular homeostasis, particularly impacting redox balance and cellular viability.

Cellular Viability and Proliferation in in vitro Models

In vitro studies have examined the effects of this compound on cellular viability and proliferation. Cellular viability and proliferation assays are commonly used to monitor the response and health of cells in culture after treatment with various stimuli. sigmaaldrich.com Methods such as MTT, XTT, WST-1 assays (measuring metabolic activity), and assays quantifying DNA synthesis or cell number (like BrdU, EdU, or direct cell counting with dyes such as trypan blue or Calcein-AM) are employed for this purpose. sigmaaldrich.comresearchgate.netnih.govnih.gov As mentioned in section 7.2.1, this compound has been shown to affect cell viability in human normal liver L-02 cells in vitro. frontiersin.org The observed decrease in cell viability was more pronounced when intracellular GSH was depleted, highlighting the role of redox balance in the cellular response to this compound. frontiersin.org While the search results confirm that in vitro cell viability and proliferation are standard endpoints for evaluating compound effects, specific detailed data tables on this compound's dose-response on cell viability and proliferation across different cell lines were not extensively available in the provided snippets. However, the principle of such studies and the methods used are well-documented. sigmaaldrich.comresearchgate.netnih.govnih.gov

Interaction with Specific Cellular Targets (e.g., enzymes, receptors)

This compound, as a biologically active alkaloid, is expected to interact with specific cellular targets, such as enzymes and receptors, to exert its effects. Drugs can produce effects by acting on receptors, inhibiting carriers, modulating ion channels, or inhibiting enzymes. basicmedicalkey.com Receptors are protein molecules that interact with endogenous chemical messengers or drugs to initiate cellular responses. basicmedicalkey.com These include ion channel-linked receptors, G protein-coupled receptors (GPCRs), enzyme-linked receptors, and receptors that affect gene transcription. basicmedicalkey.com Enzymes are also crucial drug targets, with inhibitors being a major class of pharmaceuticals. While this compound is known to modulate calcium channels biosynth.com, which are a type of ion channel and can be considered cellular targets basicmedicalkey.com, specific detailed interactions of this compound with other enzymes or receptors were not explicitly detailed in the provided search results. Pyrrolizidine (B1209537) alkaloids, in general, undergo metabolic activation by liver cytochrome P450 enzymes to form reactive pyrrolic metabolites. e-lactancia.org These metabolites can then form adducts with proteins and DNA, contributing to toxicity. e-lactancia.orgresearchgate.net This metabolic process itself involves interaction with enzymes (CYP450s), indicating that enzymes are involved in the cellular processing and bioactivation of this compound. e-lactancia.org

Analysis of Gene Expression and Transcriptomic Responses in Cell Lines

Analyzing gene expression and transcriptomic responses in cell lines is a powerful approach to understand the molecular mechanisms of drug action and how cells respond to compound exposure. nih.govnih.gov Transcriptome analysis allows for a holistic understanding of changes in cell growth conditions and physical signs following drug treatment, enabling the probing of interactions between drugs and cellular activities. nih.gov This includes analyzing functional genes, their expression patterns, regulatory mechanisms, and identifying affected signaling pathways and key genes that may be drug targets. nih.gov Cell lines are valuable models for human biology and translational medicine, and their transcriptomic profiles can be compared with those of human tissues and tumors. nih.gov High-throughput screening based on gene expression and pathway enrichment variations can help identify anticancer compounds and their molecular mechanisms. nih.gov While the provided search results discuss the importance and methods of transcriptomic analysis in cell lines for understanding drug responses and identifying molecular mechanisms nih.govnih.govelifesciences.orgbiorxiv.orgelifesciences.orgnih.gov, specific studies detailing the comprehensive transcriptomic response of cell lines specifically to this compound treatment were not found within the provided snippets. However, the framework for such studies exists and is a recognized method for elucidating the cellular impact of compounds like this compound. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Adonifoline Research

Application of Physiologically Based Kinetic (PBK) Modeling for Compound Behavior Prediction

Physiologically based kinetic (PBK) modeling is a valuable tool for predicting the behavior of compounds like adonifoline within biological systems. PBK models utilize a set of mathematical equations to describe the absorption, distribution, metabolism, and excretion (ADME) characteristics of a compound within an organism. wur.nluu.nl These models can integrate parameters for different kinetic processes to predict concentrations of the compound in various tissues or plasma over time, given a specific dose, time point, and route of administration. wur.nl PBK modeling can facilitate the translation of in vitro data to predict in vivo outcomes, aiding in risk assessment and potentially reducing the need for animal testing. wur.nluu.nldfg.de While PBK models have been applied to other pyrrolizidine (B1209537) alkaloids like senecionine (B1681732) and monocrotaline (B1676716), allowing for the investigation of species differences and the impact of factors like GSH depletion on metabolite formation, their specific application and published findings directly related to predicting this compound's behavior in detail were not extensively found in the provided search results, although this compound has been included in some comparative studies or mentioned in the context of PBK modeling for related compounds. researchgate.netd-nb.infonih.govfrontiersin.orgresearchgate.netspringermedizin.de Future research could focus on developing and validating specific PBK models for this compound to accurately predict its kinetics and disposition in different species, which would be crucial for comprehensive risk assessment.

Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insight

Omics approaches, such as proteomics and metabolomics, offer powerful tools for gaining comprehensive mechanistic insight into the effects of this compound at a molecular level. These methodologies allow for the large-scale study of proteins (proteomics) and metabolites (metabolomics) within a biological system, providing a broad view of the cellular responses to compound exposure. While the provided search results highlight the identification of this compound metabolites using techniques like liquid chromatography/tandem and high-resolution mass spectrometry, which falls under metabolomic analysis nih.govresearchgate.net, specific studies detailing the application of comprehensive proteomics or broader metabolomics approaches specifically for this compound to elucidate its mechanisms of action were not prominently featured. Future research directions could involve applying these omics technologies to biological systems exposed to this compound to identify affected proteins, metabolic pathways, and biomarkers of exposure or effect, thereby providing a more complete understanding of its cellular and physiological impacts.

Computational Chemistry and in silico Modeling for Mechanistic Prediction and Analog Design

Computational chemistry and in silico modeling play a significant role in predicting the mechanistic behavior of compounds and designing potential analogs. These methods utilize computational tools to model molecular interactions, predict physical and chemical properties, and simulate biological processes. In the context of pyrrolizidine alkaloids, in silico simplified physiologically based pharmacokinetic (PBPK) modeling has been used to conduct forward dosimetry based on experimental data for related compounds. researchgate.net Computational approaches can be used to predict parameters relevant to PBK models, such as water/octanol partition coefficients. d-nb.info While the search results indicate the use of computational tools in related studies, detailed applications of computational chemistry and in silico modeling specifically for predicting this compound's detailed mechanisms or designing its analogs were not extensively described. springermedizin.debioregistry.io Future research could leverage these computational techniques to predict this compound's reactivity, binding to biological targets, metabolic transformations, and to design analogs with potentially altered properties.

Development of Novel Analytical Probes and Detection Tools

The development of novel analytical probes and detection tools is crucial for the accurate and sensitive quantification of this compound in various matrices. The provided search results highlight the use of advanced mass spectrometry-based techniques, such as HPLC-MS/MS and LC/ESI-MS(n), for the identification and quantitative analysis of this compound and its metabolites in plant extracts and biological samples. westminster.ac.ukresearchgate.netnih.govresearchgate.net These methods often rely on characteristic fragmentation patterns for detection and identification. researchgate.net While these techniques are highly sensitive and selective, ongoing research could focus on developing even more rapid, cost-effective, or high-throughput analytical methods. bioregistry.io The development of novel probes, such as fluorescent or标签-based molecules that selectively bind to this compound or its metabolites, could enable new detection strategies with improved sensitivity or the ability to visualize the compound in biological systems.

Exploration of Novel in vitro Research Models for Compound Studies

Exploring novel in vitro research models is essential for studying the effects of this compound in systems that better mimic in vivo conditions compared to traditional 2D cell cultures. While 2D cell models are widely used for basic research and screening, they often lack the complexity of the in vivo environment. nih.govlek.comhumanspecificresearch.org More advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-chip systems, are being increasingly utilized to provide a more physiologically relevant context for compound studies. nih.govlek.comfrontiersin.org These models can better replicate tissue architecture, cell-cell interactions, and the extracellular matrix, leading to more accurate predictions of in vivo responses. nih.gov Although the provided search results mention the use of human liver cells in studies involving this compound alongside other pyrrolizidine alkaloids nih.govfrontiersin.orgresearchgate.net, specific research employing novel 3D or organ-on-chip models specifically for in-depth studies of this compound's toxicity or metabolism was not detailed. bioregistry.io Future research could benefit from utilizing these advanced in vitro models to investigate this compound's effects in a more complex and physiologically relevant setting, potentially providing more translatable data for human health risk assessment and reducing reliance on animal models. lek.comfrontiersin.org

Q & A

Q. How is adonifoline identified and distinguished from other pyrrolizidine alkaloids (PAs) in plant matrices?

this compound is identified using liquid chromatography-mass spectrometry (LC-MS/MS) with specific parameters:

- Retention time : 5.79 min (this compound) vs. 14.10 min (senkirkine) .

- MS/MS fragmentation : Characteristic ions at m/z 120 and 138 for retronecine-type (RET) PAs (this compound) vs. m/z 122, 150, and 168 for otonecine-type (OTO) PAs (e.g., senkirkine) .

- Reference standards : Cross-validation with pure this compound ensures structural confirmation .